4-Bromo-4'-n-propylbenzophenone

Descripción general

Descripción

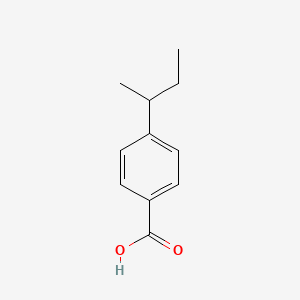

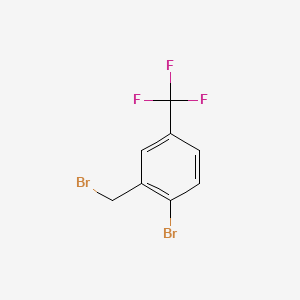

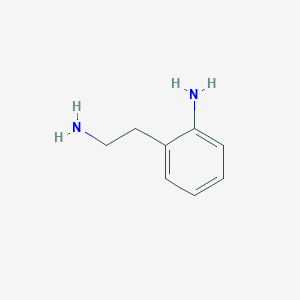

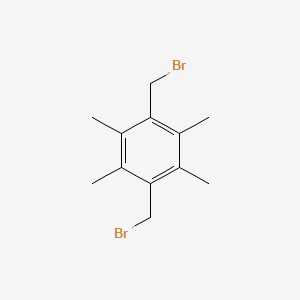

4-Bromo-4’-n-propylbenzophenone is an organic compound that falls under the category of benzophenone derivatives . It has a molecular formula of C16H15BrO .

Synthesis Analysis

The synthesis of similar compounds, such as 4-bromo-4’-chlorobenzophenone and 4-phenylbenzophenone, has been achieved via a Friedel-Crafts acylation reaction . This involves the use of an acid chloride, a substrate, and aluminum chloride as a catalyst . The final product is typically recovered following recrystallization .Molecular Structure Analysis

The molecular structure of 4-Bromo-4’-n-propylbenzophenone consists of a bromine atom attached to a benzene ring, which is further connected to a propyl group through a carbonyl group . The average mass of the molecule is 303.194 Da .Aplicaciones Científicas De Investigación

Photochemical Reactivity and Photophysical Properties

4-Bromo-4’-n-propylbenzophenone: has been studied for its potential in photochemical reactivity. Its ability to form radicals under ultraviolet radiation makes it a candidate for photochemical transformations . This property is particularly useful in the synthesis of complex organic compounds where controlled radical generation can lead to specific reaction pathways.

Synthesis via Friedel-Crafts Acylation

The compound is synthesized through a Friedel-Crafts acylation reaction, which involves 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride . This method is significant in research for the synthesis of various benzophenone derivatives, which are important intermediates in the production of pharmaceuticals and organic materials.

Characterization by Spectral Analysis

Spectral analysis techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are employed to characterize 4-Bromo-4’-n-propylbenzophenone . These methods are essential in confirming the structure and purity of the compound, which is crucial in research applications where precise molecular configurations are required.

Photophysical Studies

The compound’s photophysical properties are explored using quantitative UV spectroscopy. By studying the interaction of 4-Bromo-4’-n-propylbenzophenone with different solvents, researchers can construct Jablonski Energy Diagrams, which are vital for understanding the energy states and transitions of molecules under light exposure .

Quantum Efficiency in Photoreduction

Research has been conducted to determine the quantum efficiency of 4-Bromo-4’-n-propylbenzophenone in photoreduction reactions . This is important for applications in photochemistry where the efficiency of light-induced reactions needs to be maximized for practical use.

Potential in Polymer Chemistry

The compound’s reactivity under UV light suggests potential applications in polymer chemistry. For instance, it could be used to initiate polymerization reactions or to create polymers with specific light-responsive properties .

Mecanismo De Acción

Target of Action

Benzophenones, the class of compounds to which it belongs, are known to interact with various biological targets depending on their specific substitutions .

Mode of Action

Benzophenones are known to undergo photochemical reactions, particularly when exposed to uv light . The bromine atom on the benzophenone molecule can be a leaving group, facilitating nucleophilic substitution reactions .

Biochemical Pathways

Benzophenones are known to participate in photochemical reactions, which can lead to various downstream effects depending on the specific context .

Pharmacokinetics

As a benzophenone derivative, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of the bromine and propyl groups .

Result of Action

Benzophenones are known to undergo photochemical reactions, which can result in various molecular transformations .

Action Environment

The action of 4-Bromo-4’-n-propylbenzophenone, like other benzophenones, can be influenced by environmental factors such as light and temperature . For instance, exposure to UV light can trigger photochemical reactions .

Propiedades

IUPAC Name |

(4-bromophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHKSYHZDXCNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373757 | |

| Record name | 4-Bromo-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-4'-n-propylbenzophenone | |

CAS RN |

64358-23-2 | |

| Record name | 4-Bromo-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)